N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]pent-4-enamide
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Overview
Description
N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]pent-4-enamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]pent-4-enamide typically involves the condensation of furan and thiophene derivatives under specific conditions. One common method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by further modifications to introduce the hydroxyethyl and pent-4-enamide groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]pent-4-enamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction could produce hydroxyethyl derivatives .
Scientific Research Applications
N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]pent-4-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]pent-4-enamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid hydrazide: A precursor in the synthesis of the target compound.
Thiophene-2-carboxylic acid: Another related compound with similar reactivity.
Furan-2,5-dione derivatives: Products of oxidation reactions involving furan rings.
Uniqueness
N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]pent-4-enamide stands out due to its combined furan and thiophene rings, which provide a unique set of chemical properties and reactivity patterns. This dual-ring structure allows for more diverse interactions and applications compared to compounds with only one type of ring.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]pent-4-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-2-3-6-15(18)16-9-12(17)14-8-11(10-20-14)13-5-4-7-19-13/h2,4-5,7-8,10,12,17H,1,3,6,9H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTUYYZLMNABDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC(C1=CC(=CS1)C2=CC=CO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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